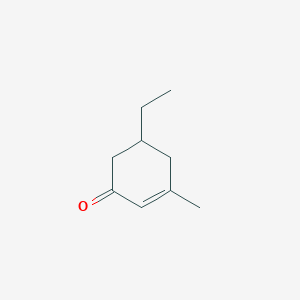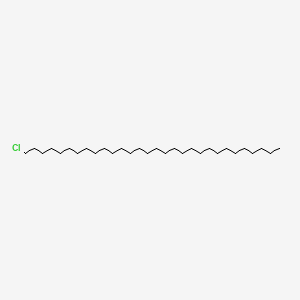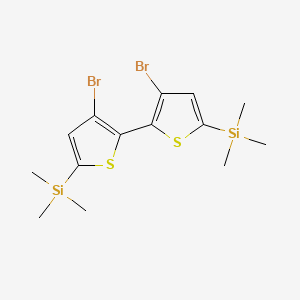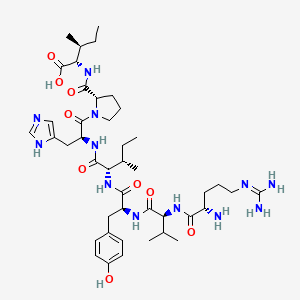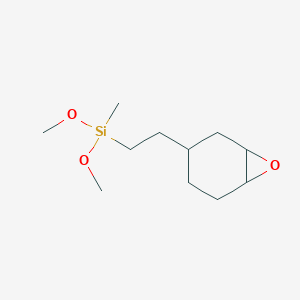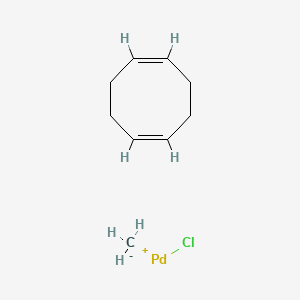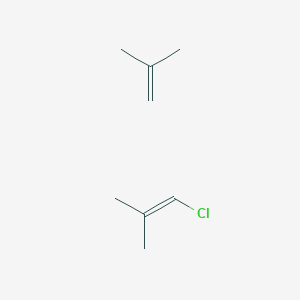
1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene
Vue d'ensemble
Description
1-Chloro-2-methylprop-1-ene, also known as 2-methylprop-1-ene, is a colorless gas with a pungent odor. It is widely used in the chemical industry for the production of various chemicals, including pesticides, herbicides, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene-1-ene involves the addition of the molecule to other compounds, typically in the presence of a catalyst. This reaction can occur through both electrophilic and nucleophilic addition mechanisms, depending on the nature of the reactants involved.
Effets Biochimiques Et Physiologiques
Due to its reactivity, 1-Chloro-1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene-1-ene can have toxic effects on living organisms. Exposure to the gas can cause irritation to the eyes, nose, and throat, as well as respiratory distress. Additionally, it has been shown to have mutagenic and carcinogenic properties in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Chloro-1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene-1-ene in lab experiments is its high reactivity, which makes it useful in a variety of chemical reactions. However, its toxicity and potential for mutagenicity and carcinogenicity make it important to handle the compound with care and to use appropriate safety precautions.
Orientations Futures
Future research on 1-Chloro-1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene-1-ene could focus on developing safer and more efficient methods for its synthesis and use in chemical reactions. Additionally, further studies could investigate the potential health effects of long-term exposure to the gas, as well as its environmental impact. Finally, research could explore the use of 1-Chloro-1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene-1-ene in the production of new and innovative chemicals for a variety of applications.
Applications De Recherche Scientifique
1-Chloro-1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene-1-ene has been extensively studied for its applications in organic synthesis. It is commonly used as a reactant in the production of various chemicals, including pharmaceuticals, agrochemicals, and polymers. Additionally, it is used in the synthesis of other important chemicals, such as 2-chloro-1-Chloro-2-methylprop-1-ene;2-methylprop-1-eneane, which is used as a solvent and in the production of surfactants.
Propriétés
IUPAC Name |
1-chloro-2-methylprop-1-ene;2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl.C4H8/c1-4(2)3-5;1-4(2)3/h3H,1-2H3;1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGNKSJOZYQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C.CC(=CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown beads; [Sigma-Aldrich MSDS] | |
| Record name | Polypropylene, chlorinated | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21553 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 16212909 | |
CAS RN |
68442-33-1 | |
| Record name | 1-Propene, homopolymer, chlorinated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, homopolymer, chlorinated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



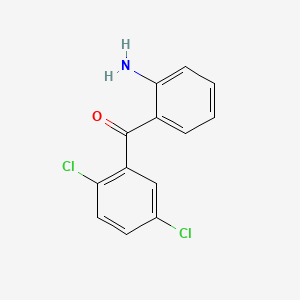
![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
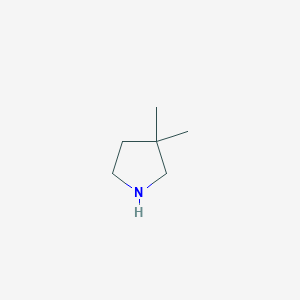
![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
